molecular formula C16H16N2O3 B8796169 [4-(3-o-Tolyl-ureido)-phenyl]-acetic acid CAS No. 181517-99-7

[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid

Cat. No. B8796169
M. Wt: 284.31 g/mol
InChI Key: DDKMATGXLMCTOX-UHFFFAOYSA-N
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Patent
US07196112B2

Procedure details

To a suspension of p-aminophenylacetic acid (56.8 g, 376 mmol) in DMS (150 mL) was added o-tolyl isocyanate (50 g, 376 mmol) dropwise. The reaction mixture was allowed to stir 1 hour, and was poured into EtOAc (1.75 L) with stirring. The precipitate was collected and washed with EtOAc (400 mL) and MeCN (400 mL) to provide oMePUPA (80 g, 75%). ESMS m/z (M+H+) 285.1.
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([CH3:21])[C:13]([N:18]=[C:19]=[O:20])=[CH:14][CH:15]=[CH:16][CH:17]=1.CCOC(C)=O>CSC>[CH3:21][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)=[O:20]

Inputs

Step One
Name
Quantity
56.8 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CSC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=O)C
Step Three
Name
Quantity
1.75 L
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with EtOAc (400 mL) and MeCN (400 mL)
CUSTOM
Type
CUSTOM
Details
to provide oMePUPA (80 g, 75%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C=CC=C1)NC(=O)NC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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